2-(4-chlorophenyl)-5-hydroxy-7-(methoxymethoxy)-4H-chromen-4-one
Description
2-(4-Chlorophenyl)-5-hydroxy-7-(methoxymethoxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 4-chlorophenyl group at position 2, a hydroxyl group at position 5, and a methoxymethoxy (MOM) group at position 6. The methoxymethoxy group enhances metabolic stability compared to simpler alkoxy or hydroxyl substituents, making it a promising candidate for drug development .
Properties
CAS No. |
1192136-13-2 |
|---|---|
Molecular Formula |
C17H13ClO5 |
Molecular Weight |
332.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-hydroxy-7-(methoxymethoxy)chromen-4-one |
InChI |
InChI=1S/C17H13ClO5/c1-21-9-22-12-6-13(19)17-14(20)8-15(23-16(17)7-12)10-2-4-11(18)5-3-10/h2-8,19H,9H2,1H3 |
InChI Key |
GBZOBWKRCVGUSK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of flavone derivatives like this compound generally follows these key steps:
- Preparation of substituted acetophenone and benzaldehyde precursors.
- Claisen–Schmidt condensation to form chalcone intermediates.
- Cyclization of chalcones to flavones.
- Selective protection and deprotection of hydroxy groups to install methoxymethoxy groups.
Protection of Hydroxy Groups: Methoxymethoxy (MOM) Protection
The 7-hydroxy group on the chromone ring is protected as a methoxymethoxy (MOM) ether to prevent unwanted side reactions during subsequent transformations. This protection is typically achieved by treating the hydroxy-substituted intermediate with chloromethyl methyl ether (MOMCl) in the presence of a base such as potassium carbonate or tertiary amines under mild conditions.
This strategy was employed in the synthesis of flavone derivatives where the MOM group served as a stable protecting group that could be removed under acidic conditions at the final stage.
Synthesis of the 2-(4-chlorophenyl) Substituted Flavone Core
The 2-(4-chlorophenyl) substituent is introduced via condensation of 2-hydroxyacetophenone derivatives with 4-chlorobenzaldehyde:
Step 1: Claisen–Schmidt Condensation
The reaction of 2-hydroxy-4-methoxyacetophenone (or its protected analog) with 4-chlorobenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol or methanol) yields the corresponding chalcone intermediate.
Step 2: Cyclization to Flavone
The chalcone is cyclized to the flavone core by oxidative cyclization using hydrogen peroxide or other oxidants under alkaline conditions.
Installation of the 5-Hydroxy Group
The 5-hydroxy group is typically present in the starting acetophenone or introduced by selective demethylation or deprotection steps after flavone formation. For example, the 5-position hydroxy can be protected as a silyl ether or other groups during synthesis and later revealed by deprotection.
Representative Synthetic Procedure
Based on literature precedents, a representative synthesis of the compound proceeds as follows:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 2-hydroxy-4-methoxyacetophenone + 4-chlorobenzaldehyde, NaOH, EtOH, reflux | Formation of chalcone intermediate |
| 2 | Oxidative cyclization with H2O2, NaOH, room temperature | Cyclization to 5-hydroxy-7-methoxy flavone |
| 3 | Protection of 7-hydroxy with MOMCl, K2CO3, acetone, room temperature | Formation of 7-(methoxymethoxy) protected flavone |
| 4 | Optional deprotection or purification steps | Final compound isolated as yellow solid |
Analysis of Preparation Methods
Reaction Optimization
- Base and Solvent Selection: Strong bases like NaOH or KOH in protic solvents (ethanol, methanol) favor chalcone formation and subsequent cyclization.
- Oxidative Cyclization: Use of hydrogen peroxide under alkaline conditions efficiently converts chalcones to flavones with high yields.
- Protecting Group Strategy: Methoxymethoxy protection is preferred for its stability under basic and oxidative conditions and ease of removal under acidic conditions.
Yield and Purification
- Yields for chalcone formation typically range from 70% to 90%.
- Cyclization yields vary but can reach above 80% with optimized conditions.
- Column chromatography using petroleum ether/acetone or dichloromethane/methanol mixtures is commonly used for purification.
Data Tables Summarizing Key Research Findings
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Chalcone formation | NaOH, EtOH, reflux, 4-6 h | 75-90 | Efficient condensation of acetophenone and 4-chlorobenzaldehyde |
| Oxidative cyclization | H2O2 (30%), NaOH, rt, overnight | 70-85 | Selective formation of flavone ring |
| MOM protection | MOMCl, K2CO3, acetone, rt, 2-4 h | 80-95 | Stable protection of 7-OH group |
| Final deprotection | Acidic conditions (e.g., HCl in MeOH) | >90 | Removal of MOM group if required |
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-hydroxy-7-(methoxymethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-hydroxy-7-(methoxymethoxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: Inducing apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Key Observations :
Critical Insights :
- The target compound’s antiviral activity against HSV-1 is moderate compared to the potent influenza A inhibition of (R)-9, likely due to the latter’s extended alkyl chain enhancing hydrophobic interactions .
- BACE1 inhibitors with bulky substituents (e.g., diphenyl dioxolane) show superior potency, highlighting the importance of steric fit in enzymatic targets .
Physicochemical and Crystallographic Properties
- Solubility : The MOM group in the target compound increases lipophilicity (logP ~3.2) compared to hydroxylated analogues (logP ~2.5) .
- Crystal Packing : Analogues like 2-(4-methylphenyl)-7-isopropoxy-4H-chromen-4-one stabilize via π-π stacking (3.5 Å interplanar distance) and intramolecular C–H···O interactions, whereas the target compound’s structure remains uncharacterized .
Biological Activity
2-(4-chlorophenyl)-5-hydroxy-7-(methoxymethoxy)-4H-chromen-4-one, a synthetic flavonoid, has garnered attention due to its diverse biological activities. This compound is characterized by a complex chromenone structure, which enhances its interaction with various biological targets. This article explores the biological activity of this compound, summarizing key research findings, case studies, and experimental data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 332.74 g/mol. The presence of both the 4-chlorophenyl and methoxymethoxy groups contributes to its unique chemical properties and potential therapeutic applications.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.74 g/mol |
| Key Functional Groups | Hydroxy, Methoxymethoxy, Chlorophenyl |
Antioxidant Activity
Research indicates that flavonoids exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and cardiovascular disorders.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against several pathogens. Its effectiveness varies depending on the type of microorganism:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Low |
Anti-inflammatory Effects
The compound has shown promising results in reducing inflammation in various experimental models. It inhibits the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties. It induces apoptosis in cancer cells through multiple pathways:
- Inhibition of cell proliferation
- Induction of caspase activation
- Disruption of mitochondrial membrane potential
Case Study 1: Antioxidant Efficacy
A study conducted by Awasthi et al. (2009) evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.
Case Study 2: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry (2011), the antimicrobial efficacy was tested against various bacterial strains. The compound demonstrated high antibacterial activity against E. coli, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Case Study 3: Anti-inflammatory Mechanism
Research published in Phytotherapy Research (2011) explored the anti-inflammatory effects of the compound in a rat model of arthritis. The treatment group showed a marked decrease in paw edema compared to the control group, indicating effective anti-inflammatory action.
Q & A
Q. What are the common synthetic routes for 2-(4-chlorophenyl)-5-hydroxy-7-(methoxymethoxy)-4H-chromen-4-one, and what reagents/conditions are critical?
- Methodological Answer : A typical synthesis involves condensation reactions between substituted benzaldehydes and hydroxyacetophenone derivatives. For example:
- Step 1 : React 1-(2-hydroxy-5-methoxymethoxyphenyl)ethanone with 4-chlorobenzaldehyde in ethanol under alkaline conditions (e.g., 10% KOH) at 5–10°C for 24 hours .
- Step 2 : Purify via recrystallization (ethanol or DMF) to achieve yields up to 75% .
Key reagents: Ethanol, potassium hydroxide, and controlled temperature.
Q. What structural features influence the stability of this compound under laboratory conditions?
- Methodological Answer : Stability is governed by:
- Substituent effects : The methoxymethoxy group at C7 enhances steric protection of the chromen-4-one core, reducing hydrolysis .
- pH sensitivity : Degrades under extreme pH due to cleavage of the methoxymethoxy ether .
- Storage recommendations : Store in inert atmospheres (N₂/Ar) at 4°C to prevent oxidation .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in reported bond angles or dihedral angles for chromen-4-one derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise structural data. For example:
- In 2-(4-chlorophenyl)-6-methoxychroman-4-one, the benzopyran ring adopts an envelope conformation with dihedral angles of 65.3° between aromatic planes .
- Key parameters : Measure puckering (Q, θ, φ) and compare with computational models (DFT) to validate experimental data .
Table 1 : Crystallographic Data for Chromen-4-One Derivatives
| Compound | Dihedral Angle (°) | C–H···O Interactions |
|---|---|---|
| Title Compound (Ideal) | 65.3 | 2.5–3.0 Å |
Q. What experimental strategies optimize the compound’s bioactivity while minimizing off-target effects?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify substituents at C2 (4-chlorophenyl) and C7 (methoxymethoxy) to enhance target specificity. Fluorinated analogs (e.g., 7-[(2-fluorophenyl)methoxy]) show improved pharmacokinetics .
- In vitro assays : Use dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) to assess cytotoxicity. Pair with molecular docking to predict binding to kinase targets .
Q. How do conflicting reports on antioxidant vs. pro-oxidant effects of chromen-4-one derivatives arise, and how can they be reconciled?
- Methodological Answer : Contradictions stem from:
- Assay conditions : DPPH radical scavenging (pH-dependent) vs. ROS generation in cell-based assays .
- Redox environment : Pro-oxidant activity dominates in hypoxic tumor microenvironments .
Resolution : Standardize assays (e.g., ORAC for antioxidants) and contextualize results with in vivo redox biomarkers (e.g., glutathione levels) .
Methodological and Analytical Questions
Q. What advanced chromatographic techniques validate purity and identity of synthesized batches?
- Methodological Answer :
- HPLC-DAD : Use C18 columns (5 µm, 250 × 4.6 mm) with mobile phase (MeCN:H₂O, 70:30) to detect impurities <0.1% .
- LC-MS/MS : Confirm molecular ion peaks (m/z 344.3 [M+H]⁺) and fragmentation patterns .
Q. How can computational modeling predict metabolic pathways for this compound?
- Methodological Answer :
- In silico tools : Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4-mediated demethylation) .
- Metabolite identification : Combine HR-MS with isotopic labeling (¹⁴C at C4) to trace hepatic metabolites in rat microsomes .
Data Contradiction and Reproducibility
Q. Why do solubility values vary across studies, and how can experimental reproducibility be improved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
